molecular formula C10H18ClF2N B6646062 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride

Cat. No.: B6646062
M. Wt: 225.70 g/mol
InChI Key: WGOOJOODACZKTM-UHFFFAOYSA-N
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Description

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride is a fluorinated spirocyclic compound featuring a bicyclic structure with a nitrogen atom (aza) in one ring and fluorine atoms at the 5,5-positions. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability. The presence of fluorine atoms further modulates electronic properties, lipophilicity, and bioavailability, making this compound a candidate for drug development .

Properties

IUPAC Name

5,5-difluoro-1-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)7-4-8-13-9(10)5-2-1-3-6-9;/h13H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOJOODACZKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCCN2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride typically involves multiple steps. One common method includes the use of olefin metathesis reaction on a Grubbs catalyst. This method, although effective, is complex and expensive to reproduce .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the complexity of the synthetic routes suggests that large-scale production would require careful optimization of reaction conditions and the use of specialized equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the protein’s function, which is essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties among spirocyclic analogs:

Compound Name Heteroatoms/Substituents Molecular Weight (g/mol) Key Applications/Syn. Yield Safety/Storage Considerations
5,5-Difluoro-1-azaspiro[5.5]undecane HCl 1-aza, 5,5-difluoro ~225.71 (estimated) Research use; potential CNS targets Store in dry, cool, ventilated area
9,9-Difluoro-3-azaspiro[5.5]undecane HCl 3-aza, 9,9-difluoro 225.71 Scientific research Avoid moisture; protective equipment
4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane HCl 1-oxa, 8-aza, 4,4-difluoro 238.65 (CAS: 2387598-98-1) Pharmaceutical intermediates Tightly sealed containers
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 1,4-diaza, phenyl substituent Not specified Synthetic intermediate (Yield: 80%) Standard lab handling
(3R)-1-Butyl-2,5-dioxo-triazaspiro[5.5]undecane HCl 1,4,9-triaza, butyl, hydroxycyclohexyl Not specified Chemokine receptor antagonist Industrial-scale synthesis feasible

Key Observations:

  • Fluorine Positioning : The 5,5-difluoro substitution in the target compound contrasts with 4,4- or 9,9-difluoro analogs, which may alter steric and electronic interactions in biological systems .
  • Heteroatom Effects : Replacement of nitrogen (aza) with oxygen (oxa) reduces basicity and hydrogen-bonding capacity, impacting solubility and target binding .
  • Substituent Influence : Aryl groups (e.g., phenyl in ) enhance π-π stacking interactions, while alkyl chains (e.g., butyl in ) improve lipophilicity for membrane penetration.

Pharmacological and Industrial Relevance

  • Therapeutic Potential: The triazaspiro compound in demonstrates antagonism against chemokine receptors, suggesting anti-inflammatory applications. Fluorination in the target compound may enhance metabolic stability for similar uses.
  • Cost and Availability : Fluorinated spiro compounds (e.g., 4,4-difluoro-1-oxa-8-azaspiro) are priced at $516–$1,507 per unit, reflecting synthesis complexity .

Biological Activity

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound notable for its unique structure and potential biological activities. Its molecular formula is C10H18ClF2NC_{10}H_{18}ClF_2N with a molecular weight of 225.7 g/mol, and it has garnered attention in medicinal chemistry, particularly for its inhibitory effects against specific proteins linked to bacterial infections, such as Mycobacterium tuberculosis.

The primary mechanism of action of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride involves the inhibition of the MmpL3 protein, a crucial component for the survival of Mycobacterium tuberculosis. By binding to the active site of MmpL3, this compound disrupts its function, leading to bacterial cell death . This interaction is critical for developing new antituberculosis therapies.

Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities. In particular, 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride has shown promising results in various studies:

  • Antimicrobial Activity : The compound demonstrated effective inhibition against Mycobacterium tuberculosis strains, showcasing a concentration-dependent killing effect with an MIC (Minimum Inhibitory Concentration) that supports its potential as an antituberculosis agent .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits low cytotoxicity against human cell lines, indicating a favorable selectivity index that is crucial for therapeutic applications .

Research Findings and Case Studies

Several studies have explored the biological activity and potential applications of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride:

  • Inhibitory Effects on MmpL3 :
    • A study highlighted the compound's ability to inhibit MmpL3 effectively, leading to significant reductions in bacterial viability in both in vitro and in vivo models .
  • Comparative Analysis :
    • Comparative studies with similar compounds revealed that the presence of fluorine atoms in 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride enhances its stability and reactivity compared to other spirocyclic compounds without fluorine .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations indicated moderate blood clearance and volume distribution for the compound in murine models, suggesting that while it possesses beneficial biological activity, further optimization may be required to enhance its bioavailability .

Comparison of Biological Activity

Compound NameTarget ProteinMIC (µM)Cytotoxicity (CC50 µM)Selectivity Index
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochlorideMmpL30.25>50>200
SQ109MmpL30.1530200
EthambutolCell Wall Inhibitor0.501020

Properties of 5,5-Difluoro-1-azaspiro[5.5]undecane Hydrochloride

PropertyValue
CAS No.1890029-56-7
Molecular FormulaC10H18ClF2N
Molecular Weight225.7 g/mol
Purity95%

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